3-(3,4-dimethylphenyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[3,2-c]quinoline-2-carboxamide
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Description
This compound is a complex organic molecule. It contains a thieno[3,2-c]quinoline core, which is a polycyclic aromatic system with potential applications in organic electronics and pharmaceuticals . It also has a tetrahydrofuran ring, which is a common motif in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be expected to have aromaticity due to the thieno[3,2-c]quinoline core, which could influence its chemical properties and reactivity. The tetrahydrofuran ring could provide additional sites for functionalization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its stability could be influenced by the aromaticity of the thieno[3,2-c]quinoline core .Scientific Research Applications
Synthesis and Cytotoxic Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with the queried compound, have been synthesized and tested for their cytotoxic activities against various cancer cell lines. The study found that most compounds displayed potent cytotoxicity, with some exhibiting IC50 values less than 10 nM. This indicates the potential for developing effective cancer therapeutics based on similar structural frameworks (Deady et al., 2003).
Structural Analysis and DFT Studies
In another study, the crystal structure and molecular properties of a quinoline-3-carboxamide derivative were extensively analyzed. The research involved Hirshfeld surface analysis and density functional theory (DFT) studies, revealing insights into the compound's intermolecular interactions and electronic properties (Polo-Cuadrado et al., 2021).
Antitumor Evaluation of Thienoquinolones
Novel derivatives of thienoquinolones, which are structurally related to the queried compound, were synthesized and assessed for their antitumor properties. The study highlighted the potential of these compounds in exerting cytostatic activities against various malignant cell lines, underscoring the therapeutic relevance of such molecular frameworks (Dogan Koruznjak et al., 2002).
Visualization of Peripheral Benzodiazepine Receptors
Quinoline-2-carboxamide derivatives were also synthesized and evaluated as potential radioligands for visualizing peripheral benzodiazepine receptors (PBR) using positron emission tomography (PET). This research suggests the utility of such compounds in noninvasive assessments of PBR in vivo, offering a novel approach to studying receptor distributions and functions (Matarrese et al., 2001).
properties
IUPAC Name |
3-(3,4-dimethylphenyl)-N-(oxolan-2-ylmethyl)thieno[3,2-c]quinoline-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2S/c1-15-9-10-17(12-16(15)2)22-20-14-26-21-8-4-3-7-19(21)23(20)30-24(22)25(28)27-13-18-6-5-11-29-18/h3-4,7-10,12,14,18H,5-6,11,13H2,1-2H3,(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHQQWLWUKZCFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(SC3=C2C=NC4=CC=CC=C43)C(=O)NCC5CCCO5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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